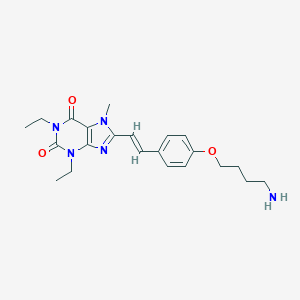
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine, commonly known as ABT-702, is a potent and selective adenosine kinase inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Adenosine kinase is an enzyme that plays a crucial role in regulating the levels of adenosine in the brain, which is involved in various physiological processes such as sleep, pain, and inflammation. ABT-702 has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
作用机制
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which has various physiological effects. Adenosine is known to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it an attractive target for the treatment of neurological disorders.
Biochemical and physiological effects:
ABT-702 has been shown to have various biochemical and physiological effects in preclinical models. As mentioned earlier, ABT-702 increases the levels of adenosine in the brain, which has anti-inflammatory, analgesic, and anticonvulsant effects. ABT-702 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of ABT-702 for lab experiments is its selectivity for adenosine kinase. ABT-702 has been shown to have minimal off-target effects, which makes it an attractive tool for studying the role of adenosine in various physiological processes. However, one limitation of ABT-702 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of ABT-702 in humans are not well understood, which makes it difficult to extrapolate preclinical results to clinical trials.
未来方向
There are several future directions for research on ABT-702. One area of interest is its potential as a treatment for neuropathic pain. Adenosine has been shown to have analgesic effects, and ABT-702 has been shown to increase the levels of adenosine in the brain. Another area of interest is its potential as a treatment for traumatic brain injury. ABT-702 has been shown to reduce neuroinflammation in animal models of traumatic brain injury, which could have implications for human patients. Additionally, the pharmacokinetics of ABT-702 in humans need to be further studied to determine its potential as a clinical drug candidate.
合成方法
The synthesis of ABT-702 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-bromobenzaldehyde with 4-aminobutanol to form 4-(4-aminobutoxy)benzaldehyde. This intermediate is then reacted with 8-bromo-1,3-dimethylxanthine to form the desired product, ABT-702. The synthesis of ABT-702 has been reported in several scientific publications, and the compound is commercially available for research purposes.
科学研究应用
ABT-702 has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the main areas of research has been its role in the treatment of epilepsy. ABT-702 has been shown to increase the levels of adenosine in the brain, which has anticonvulsant effects. In animal models of epilepsy, ABT-702 has been shown to reduce the frequency and severity of seizures. ABT-702 has also been investigated as a potential treatment for Parkinson's disease, where it has been shown to improve motor function and reduce neuroinflammation.
属性
CAS 编号 |
155272-09-6 |
|---|---|
分子式 |
C22H29N5O3 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
8-[(E)-2-[4-(4-aminobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29N5O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15,23H2,1-3H3/b13-10+ |
InChI 键 |
RYAFOCGNXMGNMS-JLHYYAGUSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCN)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(4-aminobutoxy)phenyl)ethenyl )-1,3-diethyl-7-methyl-,(E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
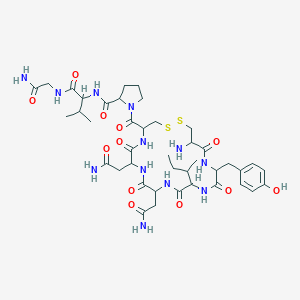
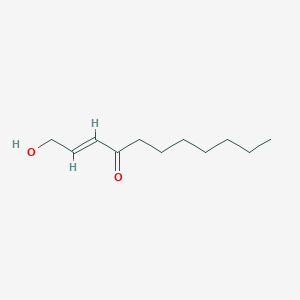
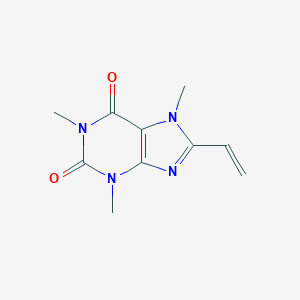
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)
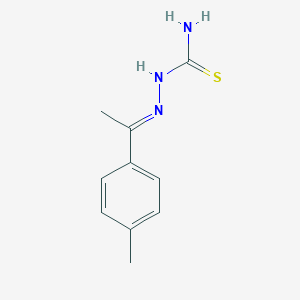
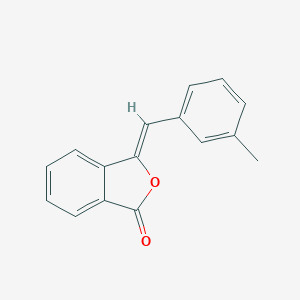


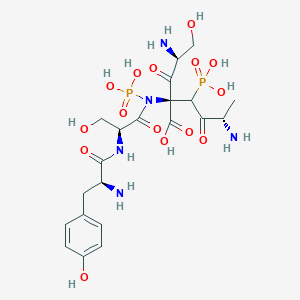
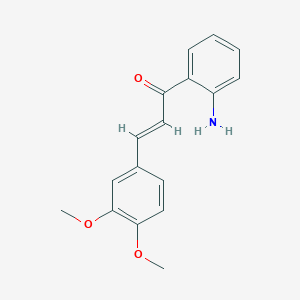
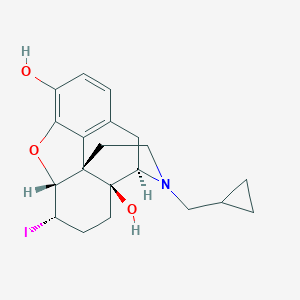

![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)